(R)-AR-13503

Beschreibung

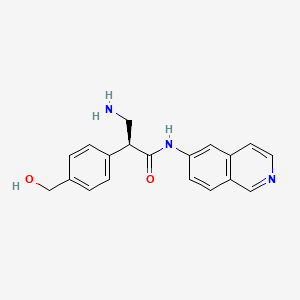

Eigenschaften

CAS-Nummer |

1254032-16-0 |

|---|---|

Molekularformel |

C19H19N3O2 |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide |

InChI |

InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1 |

InChI-Schlüssel |

LTXBFJFJUIJOQE-GOSISDBHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Kanonische SMILES |

C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AR-13503; AR 13503; AR13503; AR-11324 metabolite; AR 11324 metabolite; AR11324 metabolite; Netarsudil metabolite |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-AR-13503: A Technical Guide to its Mechanism of Action in Retinal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503, the active metabolite of Netarsudil, is a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). This technical guide provides an in-depth overview of the mechanism of action of (R)-AR-13503 in retinal cells, with a focus on its therapeutic potential in various retinal pathologies, including neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and proliferative diabetic retinopathy. (R)-AR-13503 is currently under investigation in clinical trials as a sustained-release intravitreal implant.[1][2][3]

Core Mechanism of Action: ROCK and PKC Inhibition

(R)-AR-13503 exerts its effects on retinal cells primarily through the inhibition of two key signaling molecules: ROCK1/2 and PKC.

Rho Kinase (ROCK) Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as cell shape, adhesion, migration, and proliferation. In retinal cells, upregulation of this pathway is implicated in pathological angiogenesis, breakdown of the blood-retinal barrier, and neuronal damage. (R)-AR-13503, by inhibiting ROCK, counteracts these detrimental effects.

The inhibition of ROCK by (R)-AR-13503 leads to the modulation of downstream effectors, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This results in a cascade of events that collectively contribute to its therapeutic efficacy.

Protein Kinase C (PKC) Signaling Pathway

PKC represents a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways, including those related to vascular permeability and inflammation. Various PKC isoforms, such as α, β, δ, ε, ζ, θ, and λ, are expressed in different retinal cell types, including bipolar cells, amacrine cells, horizontal cells, Müller cells, and retinal ganglion cells.[4][5][6][7] The PKCβ isoform, in particular, has been implicated in the pathogenesis of diabetic retinopathy.[6][8] The inhibitory action of (R)-AR-13503 on PKC contributes to its anti-angiogenic and barrier-protective properties.

Key Cellular Effects in the Retina

The dual inhibition of ROCK and PKC by (R)-AR-13503 translates into several key cellular effects that are beneficial in the context of retinal diseases:

-

Anti-Angiogenesis: (R)-AR-13503 has been shown to inhibit the formation of new blood vessels, a hallmark of diseases like nAMD and proliferative diabetic retinopathy.[9][10]

-

Preservation of the Blood-Retinal Barrier: The compound enhances the barrier function of the retinal pigment epithelium (RPE), reducing vascular leakage associated with DME.[9][10]

-

Neuroprotection: (R)-AR-13503 has demonstrated neuroprotective effects on photoreceptors and retinal ganglion cells, suggesting its potential in mitigating neuronal damage in various retinal conditions.[9][11][12][13][14]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of (R)-AR-13503 from various experimental studies.

| Parameter | Value | Cell/Model System | Reference |

| In Vitro Efficacy | |||

| IC50 (HUVEC Tube Formation) | 21 nM | Human Umbilical Vein Endothelial Cells | [9][10][15] |

| TER Increase (at 400 nM) | 200% | Primary Porcine Retinal Pigment Epithelium | [10] |

| In Vivo / Ex Vivo Efficacy | |||

| Reduction in Rod Spherule Retraction (0.5 µM, subretinal) | 63.8% | Porcine Retinal Detachment Model | [11][12][13] |

| Reduction in Synaptic Disjunction (0.5 µM, intravitreal) | 40.2% | Porcine Retinal Detachment Model | [11] |

| Reduction in Neovascularization (1.25 mg/kg/day, i.p.) | ~55% (monotherapy) | Mouse Oxygen-Induced Retinopathy | [9] |

| Reduction in Neovascularization (1.25 mg/kg/day, i.p.) | ~75% (with aflibercept) | Mouse Oxygen-Induced Retinopathy | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of (R)-AR-13503.

Retinal Pigment Epithelium (RPE) Permeability Assay

This assay assesses the ability of (R)-AR-13503 to enhance the barrier function of the RPE, a critical component of the outer blood-retinal barrier.

-

Cell Culture: Primary porcine RPE cells are cultured on transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TER) is established (typically ~800 Ohm.cm²).[10]

-

Treatment: The RPE monolayers are treated with varying concentrations of (R)-AR-13503.

-

TER Measurement: TER is measured at specified time points using a voltohmmeter. An increase in TER indicates an enhancement of the barrier function.

-

Data Analysis: The change in TER relative to a vehicle control is calculated to determine the effect of (R)-AR-13503.

Mouse Oxygen-Induced Retinopathy (OIR) Model

This in vivo model is used to evaluate the anti-angiogenic potential of (R)-AR-13503 in a setting that mimics proliferative retinopathies.

-

Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days (until P12).[16][17] This leads to vaso-obliteration in the central retina.

-

Return to Normoxia: At P12, the mice are returned to room air, which induces retinal hypoxia and subsequent neovascularization.

-

Drug Administration: (R)-AR-13503 is administered, typically via intraperitoneal or intravitreal injection, at a specified dose and frequency.[9][16] For intravitreal injections in pups, a 33-34G needle is used to inject a small volume (0.5-1.0 µL) posterior to the limbus.[16][18]

-

Quantification of Neovascularization: At a predetermined endpoint (e.g., P17), the mice are euthanized, and their retinas are dissected, flat-mounted, and stained (e.g., with isolectin B4) to visualize the vasculature. The areas of neovascularization are then quantified using imaging software.[17][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by (R)-AR-13503 and the workflows of the experimental protocols.

Caption: (R)-AR-13503 inhibits ROCK, leading to decreased phosphorylation of MLC and activation of cofilin, ultimately reducing actin stress fiber formation.

Caption: Workflow for assessing RPE barrier function using transepithelial electrical resistance (TER).

Caption: Experimental workflow for the mouse oxygen-induced retinopathy (OIR) model.

Conclusion

(R)-AR-13503 is a promising therapeutic agent for a range of retinal diseases, owing to its dual inhibitory activity against ROCK and PKC. Its multifaceted mechanism of action, encompassing anti-angiogenic, barrier-protective, and neuroprotective effects, positions it as a valuable candidate for further development, particularly in a sustained-release formulation for intravitreal delivery. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action in retinal cells, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat vision-threatening retinal pathologies.

References

- 1. Novel therapies for proliferative retinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The occurrence of protein kinase C theta and lambda isoforms in retina of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of protein kinase C isoforms in the cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C in porcine retinal arteries and neuroretina following retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C subtypes and retinal ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. ROCK inhibition reduces morphological and functional damage to rod synapses after retinal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. d-nb.info [d-nb.info]

- 14. Injury to Cone Synapses by Retinal Detachment: Differences from Rod Synapses and Protection by ROCK Inhibition [mdpi.com]

- 15. Portico [access.portico.org]

- 16. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 17. JCI Insight - Progenitor cell combination normalizes retinal vascular development in the oxygen-induced retinopathy (OIR) model [insight.jci.org]

- 18. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy of intravitreal captopril on oxygen-induced retinopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (R)-AR-13503: A Technical Overview for Researchers

(R)-AR-13503, the active metabolite of netarsudil, is a potent inhibitor of both Rho kinase (ROCK) and protein kinase C (PKC), positioning it as a promising therapeutic agent for a range of ocular diseases.[1][2] This technical guide synthesizes the current understanding of (R)-AR-13503, focusing on its mechanism of action, preclinical efficacy, and clinical development. It is intended for researchers, scientists, and drug development professionals interested in this novel multi-kinase inhibitor.

Mechanism of Action

(R)-AR-13503 exerts its therapeutic effects by targeting two key signaling pathways involved in the pathogenesis of several eye diseases: the Rho kinase (ROCK) and protein kinase C (PKC) pathways.[1][3] The ROCK pathway is a critical regulator of cellular processes such as contraction, adhesion, migration, and proliferation.[1] In the eye, inhibition of ROCK is known to increase aqueous humor outflow, thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma.[4][5] Furthermore, the ROCK pathway is implicated in pathological angiogenesis and vascular permeability, key features of diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[1][6]

By also inhibiting PKC, (R)-AR-13503 may offer additional therapeutic benefits. PKC is involved in various signaling cascades that control cell growth, differentiation, and apoptosis. In the context of retinal diseases, PKC activation has been linked to increased vascular permeability and inflammation.[2] The dual inhibition of ROCK and PKC by (R)-AR-13503 suggests a multi-faceted approach to treating complex ocular conditions.[1][3]

Preclinical Data and Therapeutic Applications

Preclinical studies have demonstrated the potential of (R)-AR-13503 in various models of ocular disease, highlighting its anti-angiogenic, anti-fibrotic, and barrier-protective properties.[1][7][8]

Retinal Diseases: nAMD and DME

In vitro and ex vivo studies have shown that (R)-AR-13503 can inhibit angiogenesis and enhance the barrier function of the retinal pigment epithelium (RPE).[9] These findings are particularly relevant for the treatment of nAMD and DME, which are characterized by abnormal blood vessel growth and leakage.[1][9] Preclinical evidence suggests that (R)-AR-13503 could be used as a monotherapy or in combination with existing anti-VEGF therapies to improve patient outcomes.[7][10]

Glaucoma and Ocular Hypertension

As the active metabolite of the FDA-approved glaucoma drug netarsudil (Rhopressa®), (R)-AR-13503 has a well-established role in lowering IOP.[1][4] Netarsudil is metabolized by esterases in the eye to form (R)-AR-13503, which then acts on the trabecular meshwork to increase aqueous humor outflow.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of (R)-AR-13503.

| Assay | Model | Parameter | Value | Reference |

| HUVEC Tube Formation | In Vitro | IC50 | 21 nM | [9] |

| RPE Permeability | In Vitro (Primary Porcine RPEs) | TER Increase (at 400 nM) | 200% | [9] |

Table 1: In Vitro Efficacy of (R)-AR-13503

| Animal Model | Disease Model | Dosing Regimen | Key Finding | Reference |

| Mouse | Oxygen-Induced Retinopathy | 1.25 mg/kg, i.p., once daily for 5 days | Significant inhibition of neovascularization | [11] |

Table 2: In Vivo Efficacy of (R)-AR-13503

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Tube Formation Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate growth medium.

-

Assay Principle: This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the initial stages of angiogenesis.

-

Procedure: HUVECs were plated on a layer of Matrigel®, a basement membrane extract. The cells were then treated with various concentrations of (R)-AR-13503 and incubated overnight.

-

Quantification: The formation of capillary-like structures was visualized and quantified by measuring parameters such as total tube length or the number of branch points. The IC50 value, representing the concentration of (R)-AR-13503 that inhibits tube formation by 50%, was then calculated.[9]

Choroidal Explant Angiogenesis Sprouting Assay

-

Tissue Source: Choroidal punches were isolated from C57BL/6J mice.

-

Assay Principle: This ex vivo assay evaluates the sprouting of new blood vessels from a piece of choroidal tissue.

-

Procedure: The choroidal explants were cultured in Matrigel® with endothelium growth medium. The explants were then treated with various concentrations of (R)-AR-13503 for 5 days.

-

Quantification: Choroidal angiogenesis was quantified by measuring the area of the choroidal sprouting from the explant.[9]

RPE Permeability Assay

-

Cell Culture: Primary porcine retinal pigment epithelium (RPE) cells were cultured on transwell inserts.

-

Assay Principle: This assay measures the integrity of the RPE barrier by assessing its resistance to the passage of ions, measured as transepithelial resistance (TER).

-

Procedure: RPE cells were grown to form a polarized monolayer with high TER. These monolayers were then treated with various concentrations of (R)-AR-13503.

-

Quantification: TER was measured using an epithelial volt-ohm meter. An increase in TER indicates an enhancement of the RPE barrier function.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of (R)-AR-13503 and the workflows of the key experimental assays.

Caption: ROCK Signaling Pathway and Inhibition by (R)-AR-13503.

Caption: PKC Signaling Pathway and Inhibition by (R)-AR-13503.

Caption: Experimental Workflows for Preclinical Evaluation.

Clinical Development and Future Directions

(R)-AR-13503 is currently under investigation in clinical trials for the treatment of nAMD and DME, formulated as a sustained-release intravitreal implant.[7][12][13] This implant is designed to deliver the drug directly to the back of the eye over an extended period, potentially reducing the treatment burden associated with frequent intravitreal injections.[7][8] The first-in-human clinical trial (NCT03835884) is a multi-arm study evaluating the safety and preliminary efficacy of the (R)-AR-13503 implant as both a monotherapy and in combination with aflibercept, a standard-of-care VEGF inhibitor.[7][12]

The unique dual-inhibitory mechanism of (R)-AR-13503, combined with a novel sustained-release delivery system, holds significant promise for advancing the treatment of complex retinal diseases and glaucoma. Further clinical investigation will be crucial to fully elucidate its therapeutic potential and establish its role in the clinical management of these conditions.

References

- 1. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]

- 2. abmole.com [abmole.com]

- 3. AR 13503 - AdisInsight [adisinsight.springer.com]

- 4. Rho kinase inhibitor for primary open‐angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]

- 8. | BioWorld [bioworld.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. studyscavenger.com [studyscavenger.com]

- 13. A Study Assessing AR-13503 Implant in Subjects With nAMD or DME [clinicaltrials.stanford.edu]

(R)-AR-13503: A Dual ROCK and PKC Inhibitor for Retinal Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503 is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). It is the active metabolite of Netarsudil (formerly AR-13324), a topical medication approved for the treatment of glaucoma.[1] Emerging preclinical and clinical research has highlighted the therapeutic potential of (R)-AR-13503 in retinal diseases characterized by pathological angiogenesis and increased vascular permeability, such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] This technical guide provides an in-depth overview of (R)-AR-13503, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

(R)-AR-13503 exerts its therapeutic effects through the dual inhibition of two key signaling kinases: ROCK and PKC. Both kinases are implicated in cellular processes that contribute to the pathogenesis of nAMD and DME, including angiogenesis, vascular permeability, and fibrosis.[2][4][5] By targeting these pathways, (R)-AR-13503 offers a multi-faceted approach to treating these complex retinal diseases.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the known quantitative inhibitory activity of (R)-AR-13503 against its primary targets.

| Target | Inhibition Constant (Ki) | Reference |

| ROCK1 | 0.2 nM | [6] |

| ROCK2 | 0.2 nM | [6] |

| PKA | 1 nM | [6] |

| PKC (general) | 27 nM | [6] |

| Assay | IC50 Value | Cell Type | Reference |

| HUVEC Tube Formation | 21 nM | HUVEC | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological effects of (R)-AR-13503.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency of (R)-AR-13503 against ROCK and PKC isoforms.

Methodology:

A common method for assessing ROCK activity is an enzyme-linked immunosorbent assay (ELISA)-based format that measures the phosphorylation of a specific substrate.

-

Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Kinase Reaction:

-

Recombinant active ROCK1 or ROCK2 enzyme is added to the wells.

-

(R)-AR-13503 is added at various concentrations.

-

The kinase reaction is initiated by the addition of an ATP solution.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

-

Detection:

-

The wells are washed to remove the kinase reaction components.

-

A primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added and incubated.

-

Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined from this data using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

Objective: To assess the anti-angiogenic potential of (R)-AR-13503 in vitro.

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel®, and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a serum-reduced medium.

-

Treatment: (R)-AR-13503 is added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) are also included.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-18 hours, allowing for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: The formation of tube networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software. The IC50 value is the concentration of (R)-AR-13503 that causes a 50% reduction in tube formation compared to the vehicle control.[7]

Ex Vivo Choroidal Sprouting Assay

Objective: To evaluate the effect of (R)-AR-13503 on angiogenesis in a more physiologically relevant ex vivo model.

Methodology:

-

Choroid Explant Isolation:

-

Eyes are enucleated from mice (e.g., C57BL/6J).

-

The anterior segment, lens, and retina are removed to isolate the posterior eyecup.

-

The choroid-RPE-sclera complex is carefully dissected, and small pieces of the choroid are isolated.

-

-

Culture:

-

The choroidal explants are embedded in a basement membrane matrix (e.g., Matrigel®) in a multi-well culture plate.

-

The explants are cultured in an endothelial cell growth medium.

-

-

Treatment: (R)-AR-13503 is added to the culture medium at different concentrations.

-

Incubation: The explants are incubated for several days (e.g., 5-7 days), with media and treatment being refreshed periodically.

-

Analysis: The area of sprouting microvessels from the choroidal explants is imaged and quantified over time using microscopy and image analysis software. A dose-dependent reduction in the sprouting area indicates an anti-angiogenic effect.[7]

Retinal Pigment Epithelium (RPE) Permeability Assay

Objective: To assess the effect of (R)-AR-13503 on the barrier function of the RPE.

Methodology:

-

Cell Culture: Primary porcine RPE cells or a human RPE cell line (e.g., ARPE-19) are cultured on semi-permeable transwell inserts until a confluent and polarized monolayer is formed.

-

Transepithelial Electrical Resistance (TER) Measurement:

-

The barrier integrity of the RPE monolayer is assessed by measuring the TER using a voltohmmeter with "chopstick" electrodes.

-

One electrode is placed in the apical (upper) chamber of the transwell, and the other in the basolateral (lower) chamber.

-

The electrical resistance across the cell monolayer is measured. Higher TER values indicate a more intact barrier.

-

-

Treatment: Once a stable and high TER is established, (R)-AR-13503 is added to the culture medium at various concentrations.

-

Analysis: TER is measured at different time points after treatment. An increase in TER in the presence of (R)-AR-13503 indicates an enhancement of the RPE barrier function.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by (R)-AR-13503 and the workflows of the described experiments.

Caption: ROCK Signaling Pathway Inhibition by (R)-AR-13503.

Caption: PKC Signaling Pathway Inhibition by (R)-AR-13503.

Caption: Experimental Workflow for (R)-AR-13503 Evaluation.

Conclusion

(R)-AR-13503 is a promising therapeutic candidate for nAMD and DME due to its dual inhibitory activity against ROCK and PKC. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on this molecule and related pathways. Further investigation into the isoform-specific inhibition of PKC and continued clinical evaluation will be crucial in fully elucidating the therapeutic potential of (R)-AR-13503 in retinal diseases.

References

In-Vitro Angiogenesis Studies of (R)-AR-13503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AR-13503, the active metabolite of Netarsudil (AR-13324), is a potent inhibitor of Rho kinase (ROCK) and Protein Kinase C (PKC).[1][2] Emerging in-vitro research has highlighted its significant anti-angiogenic properties, positioning it as a compound of interest for therapeutic interventions in neovascular diseases. This technical guide provides an in-depth overview of the in-vitro studies investigating the effects of (R)-AR-13503 on angiogenesis, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting the ROCK Signaling Pathway

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for tumor growth and is implicated in various ocular diseases.[3][4][5] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the cytoskeletal dynamics essential for several stages of angiogenesis, including endothelial cell migration, proliferation, and tube formation.[6][7] Pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), activate the small GTPase RhoA, which in turn activates ROCK.[6][7] ROCK activation leads to the phosphorylation of downstream targets that promote actin-myosin contractility and stress fiber formation, key events in cell motility and morphological changes.[7] (R)-AR-13503 exerts its anti-angiogenic effects by inhibiting ROCK, thereby disrupting these fundamental cellular processes.

Caption: Simplified signaling pathway of (R)-AR-13503 in angiogenesis.

Quantitative Data Summary

The anti-angiogenic activity of (R)-AR-13503 has been quantified in various in-vitro and ex-vivo models. The following tables summarize the key findings.

Table 1: In-Vitro Inhibition of HUVEC Tube Formation

| Compound | Assay | Cell Type | Key Parameter | Value | Reference |

| (R)-AR-13503 | Tube Formation Assay | HUVEC | IC50 | 21 nM | [1] |

Table 2: Ex-Vivo Inhibition of Choroidal Angiogenesis

| Compound | Assay | Model | Effect | Reference |

| (R)-AR-13503 | Choroidal Sprouting Assay | Mouse Choroidal Explant | Dose-dependent reduction in sprouting area | [1] |

| AR-13154(S) | Choroidal Sprouting Assay | Mouse Choroidal Explant | IC50 ≈ 1µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to evaluate the anti-angiogenic effects of (R)-AR-13503.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.

Principle: When plated on a basement membrane extract like Matrigel®, Human Umbilical Vein Endothelial Cells (HUVECs) differentiate and align to form a network of tubes. The extent of this network formation can be quantified and is inhibited by anti-angiogenic compounds.

Methodology:

-

Preparation of Matrigel® Plate: Thaw Matrigel® on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial growth medium. Seed the cells onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.

-

Treatment: Add (R)-AR-13503 at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Visualize the tube formation using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Experimental workflow for the HUVEC tube formation assay.

Mouse Choroidal Sprouting Assay (Ex-Vivo)

This ex-vivo assay provides a more physiologically relevant model of angiogenesis by using intact tissue explants.

Principle: Choroidal explants from mice, when cultured in a three-dimensional matrix, will sprout new microvessels in the presence of endothelial growth medium. This sprouting can be inhibited by anti-angiogenic compounds.

Methodology:

-

Choroid Isolation: Euthanize C57BL/6J mice and enucleate the eyes. Isolate the choroid-RPE complex under a dissecting microscope.

-

Explant Preparation: Punch out small circular explants from the choroid tissue.

-

Embedding in Matrigel®: Embed the choroidal explants in Matrigel® within a multi-well plate.

-

Culture and Treatment: Add endothelium growth medium to the wells. Treat the explants with various concentrations of (R)-AR-13503.

-

Incubation: Culture the explants for 5-7 days, replacing the medium with fresh medium containing the compound as needed.

-

Quantification: Measure the area of choroidal sprouting extending from the central explant using imaging software.

Caption: Experimental workflow for the mouse choroidal sprouting assay.

Conclusion

The in-vitro and ex-vivo data strongly support the anti-angiogenic activity of (R)-AR-13503. Its potent inhibition of HUVEC tube formation and dose-dependent reduction of choroidal sprouting highlight its potential as a therapeutic agent for diseases characterized by pathological neovascularization. The mechanism of action, through the inhibition of the ROCK signaling pathway, provides a solid rationale for its observed effects on endothelial cell behavior. Further in-vitro studies could explore its impact on other aspects of angiogenesis, such as endothelial cell migration and proliferation, to build a more comprehensive profile of this promising compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

(R)-AR-13503: A Novel Modulator of Retinal Pigment Epithelium Permeability

An In-depth Technical Guide on the Effects of a Dual Rho Kinase/Protein Kinase C Inhibitor on the Outer Blood-Retinal Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of (R)-AR-13503, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC), on the permeability of the retinal pigment epithelium (RPE). The RPE is a critical component of the outer blood-retinal barrier, and its dysfunction is implicated in the pathogenesis of various retinopathies, including diabetic macular edema and age-related macular degeneration.[1][2] (R)-AR-13503, the active metabolite of Netarsudil, has emerged as a promising therapeutic agent due to its ability to enhance the RPE barrier function.[3]

Core Mechanism of Action: Modulation of the Rho/ROCK Signaling Pathway

The integrity of the RPE monolayer is largely dependent on the intricate network of tight junctions between adjacent cells. The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, which in turn governs the tension and stability of these junctions.[4][5] Overactivation of this pathway can lead to increased actin-myosin-driven contractility, resulting in the disruption of tight junction complexes and a subsequent increase in paracellular permeability.

(R)-AR-13503 exerts its effect by directly inhibiting ROCK, a primary effector of the small GTPase RhoA.[4][6] This inhibition leads to a reduction in the phosphorylation of downstream targets such as Myosin Light Chain (MLC), thereby decreasing cytoskeletal tension and promoting the stabilization and maturation of tight junctions. The net effect is a significant enhancement of the RPE barrier function, as evidenced by an increase in transepithelial electrical resistance (TER).

Caption: (R)-AR-13503 inhibits ROCK, reducing RPE permeability.

Quantitative Data on RPE Barrier Enhancement

Studies have demonstrated the potent effect of (R)-AR-13503 on the barrier function of RPE cells. The primary method for quantifying this effect is the measurement of Transepithelial Electrical Resistance (TER), where a higher TER value indicates a less permeable epithelial layer.[7]

| Compound | Cell Type | Concentration | Change in TER | Reference |

| (R)-AR-13503 | Primary Porcine RPE | 400 nM | 200% increase | [1] |

Experimental Protocols

Measurement of Retinal Pigment Epithelium Permeability

The following protocol outlines the key steps for assessing the effect of (R)-AR-13503 on RPE permeability using an in vitro model.

1. Cell Culture and Monolayer Formation:

-

Primary porcine RPE cells are cultured on transwell inserts, which are permeable supports that allow for the formation of a polarized cell monolayer with distinct apical and basolateral compartments.[1]

-

The cells are maintained in a polarization-inducing medium until a stable, high transepithelial electrical resistance (TER) is established, typically around 800 Ohm.cm².[1] This process can take approximately two weeks.[1]

2. Compound Treatment:

-

Once a mature RPE monolayer is formed, various concentrations of (R)-AR-13503 are added to the culture medium.[1]

3. Transepithelial Electrical Resistance (TER) Measurement:

-

TER is measured using an epithelial voltohmmeter at specified time points following the addition of the compound.[8][9]

-

The resistance of a blank transwell insert (without cells) is subtracted from the measured resistance to obtain the net TER of the cell monolayer.[9]

-

The net TER is then multiplied by the surface area of the transwell insert to express the results in Ohm.cm².[9]

4. Paracellular Permeability Assay (Optional):

-

To further characterize barrier function, the passage of a fluorescently labeled, non-toxic molecule, such as fluorescein isothiocyanate (FITC)-dextran, across the RPE monolayer can be quantified.[10][11]

-

FITC-dextran is added to the apical chamber of the transwell, and its appearance in the basolateral chamber is measured over time using a fluorometer.[8] A decrease in the permeability coefficient for FITC-dextran in the presence of (R)-AR-13503 would provide further evidence of barrier enhancement.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Transient rho-associated coiled-coil containing kinase (ROCK) inhibition on human retinal pigment epithelium results in persistent Rho/ROCK downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Permeability of retinal pigment epithelium: effects of permeant molecular weight and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (R)-AR-13503: An In-depth Technical Guide

(R)-AR-13503 , the active metabolite of the ophthalmic drug Netarsudil, is a potent small molecule inhibitor of Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC). This technical guide provides a comprehensive overview of its pharmacological properties, drawing from preclinical data to elucidate its mechanism of action, potency, and effects in relevant cellular models of retinal diseases. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and kinase inhibitor research.

Core Pharmacological Attributes

(R)-AR-13503 is the product of esterase-mediated hydrolysis of its prodrug, Netarsudil (AR-13324), within the eye.[1] This bioactivation results in a highly potent inhibitor of key signaling pathways implicated in ocular pathologies such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for (R)-AR-13503 and its prodrug, Netarsudil.

Table 1: Kinase Inhibition Profile

| Compound | Target | Inhibition Constant (Ki) |

| (R)-AR-13503 | ROCK1 | 0.2 nM[4] |

| ROCK2 | 0.2 nM[4] | |

| Netarsudil (AR-13324) | ROCK1 | 1 nM[5] |

| ROCK2 | 1 nM[5] |

Note: Specific inhibition constants for PKC isoforms for (R)-AR-13503 are not publicly available in the reviewed literature, though it is consistently characterized as a dual ROCK/PKC inhibitor.

Table 2: In Vitro Functional Activity

| Assay | Cell Type | Endpoint | Result |

| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Inhibition of Angiogenesis | IC50: 21 nM[6] |

| Retinal Pigment Epithelium (RPE) Barrier Function | Primary Porcine RPE Cells | Increase in Transepithelial Electrical Resistance (TER) | 200% increase at 400 nM[7] |

Signaling Pathways

(R)-AR-13503 exerts its therapeutic effects by modulating the ROCK and PKC signaling pathways, which are crucial regulators of cellular processes involved in angiogenesis and vascular permeability.

ROCK Signaling Pathway

The Rho/ROCK pathway plays a significant role in cell shape, motility, and contraction. In the context of retinal diseases, its inhibition by (R)-AR-13503 is expected to counteract pathological processes such as retinal fibrosis and increased vascular permeability.

Caption: ROCK signaling pathway and the inhibitory action of (R)-AR-13503.

PKC Signaling Pathway

The PKC family of kinases is involved in various cellular functions, including cell proliferation, differentiation, and apoptosis. In retinal diseases, PKC activation can contribute to increased vascular permeability and inflammation. (R)-AR-13503's inhibition of PKC is another key mechanism for its therapeutic potential.

Caption: PKC signaling pathway and the inhibitory action of (R)-AR-13503.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and the available information from studies involving (R)-AR-13503.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.[8][9][10][11][12]

Workflow Diagram:

Caption: Workflow for the HUVEC Tube Formation Assay.

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel®) and incubated at 37°C for at least 30 minutes to allow for gel formation.

-

Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-80% confluency, then harvested and resuspended in a serum-reduced basal medium.

-

Treatment: The HUVEC suspension is treated with various concentrations of (R)-AR-13503 or a vehicle control.

-

Seeding: The treated cell suspension is seeded onto the prepared gel matrix.

-

Incubation: The plate is incubated for 4-18 hours at 37°C in a 5% CO2 atmosphere to allow for tube formation.

-

Imaging and Analysis: The formation of capillary-like structures is visualized and captured using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.

Ex Vivo Choroidal Sprouting Assay

This assay provides a more physiologically relevant model of angiogenesis by using explanted choroidal tissue.[13][14][15][16][17]

Workflow Diagram:

Caption: Workflow for the Ex Vivo Choroidal Sprouting Assay.

Methodology:

-

Tissue Isolation: Eyes are enucleated from C57BL/6J mice, and the choroid-RPE-sclera complex is isolated.

-

Explant Preparation: The tissue is cut into small explants of approximately 1x1 mm.

-

Embedding and Culture: The choroidal explants are embedded in a basement membrane extract (e.g., Matrigel®) in a culture plate. Endothelial growth medium containing various concentrations of (R)-AR-13503 or a vehicle control is added.

-

Incubation and Treatment: The explants are incubated for a period of up to 5 days, with the medium and treatment being replenished periodically.

-

Imaging and Quantification: The outgrowth of new microvessels from the explants is monitored and imaged. The area of sprouting is quantified to assess the anti-angiogenic effect of the compound.

Retinal Pigment Epithelium (RPE) Permeability Assay

This assay measures the integrity of the RPE barrier function by determining the transepithelial electrical resistance (TER). An increase in TER indicates an enhancement of the barrier function.[18][19][20][21][22]

Workflow Diagram:

Caption: Workflow for the RPE Permeability (TER) Assay.

Methodology:

-

Cell Culture: Primary porcine RPE cells are seeded on Transwell inserts and cultured for approximately two weeks to allow for the formation of a polarized monolayer with stable, high transepithelial electrical resistance.

-

Treatment: The established RPE monolayers are treated with various concentrations of (R)-AR-13503 or a vehicle control.

-

TER Measurement: The TER across the RPE monolayer is measured at specified time points after treatment using a voltmeter.

-

Data Analysis: The change in TER in the treated wells is compared to the vehicle-treated control wells to determine the effect of (R)-AR-13503 on RPE barrier function.

Conclusion

(R)-AR-13503 is a highly potent, dual inhibitor of ROCK and PKC, demonstrating significant anti-angiogenic and barrier-enhancing properties in preclinical models relevant to retinal diseases. Its low nanomolar potency against ROCK1 and ROCK2, coupled with its functional efficacy in inhibiting endothelial cell tube formation and strengthening the RPE barrier, underscores its potential as a therapeutic agent for DME and nAMD. The sustained-release formulation of (R)-AR-13503 currently in clinical development holds promise for a long-acting treatment that could reduce the treatment burden for patients with these chronic, sight-threatening conditions.[3][23] Further investigation into its inhibitory profile against specific PKC isoforms will provide a more complete understanding of its pharmacological mechanism of action.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. AR 13503 - AdisInsight [adisinsight.springer.com]

- 3. Aerie Pharmaceuticals Announces Acceptance of Its Investigational New Drug Application for AR-13503 Sustained Release Implant - BioSpace [biospace.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Ex Vivo Choroid Sprouting Assay of Ocular Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Choroid sprouting assay: an ex vivo model of microvascular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Choroid Sprouting Assay: An Ex Vivo Model of Microvascular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A detailed three-step protocol for live imaging of intracellular traffic in polarized primary porcine RPE monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Specific Assay Protocols for Porcine Single-Eye Retinal Pigment Epithelium Concerning Oxidative Stress and Inflammation | MDPI [mdpi.com]

- 21. A Novel Primary Porcine Retinal Pigment Epithelium Cell Model with Preserved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Specific Assay Protocols for Porcine Single-Eye Retinal Pigment Epithelium Concerning Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-AR-13503 for Diabetic Macular Edema Research

Introduction

Diabetic macular edema (DME) is a primary cause of vision loss among the working-age population, stemming from complications of diabetic retinopathy.[1][2] The pathophysiology of DME is complex, characterized by the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and fluid accumulation in the macula.[3] While intravitreal anti-vascular endothelial growth factor (anti-VEGF) agents are the current standard of care, a significant number of patients exhibit a partial or inadequate response, highlighting the need for novel therapeutic strategies targeting alternative pathways.[2][3][4]

(R)-AR-13503, the active metabolite of the glaucoma medication netarsudil, is a novel small molecule inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC).[5] Developed by Aerie Pharmaceuticals (now part of Alcon), it is being investigated as a sustained-release intravitreal implant for retinal diseases, including DME.[6][7] This technical guide provides a comprehensive overview of (R)-AR-13503, summarizing its mechanism of action, preclinical data, and experimental protocols to support further research and development in the field of diabetic eye disease.

Core Mechanism of Action in Diabetic Macular Edema

(R)-AR-13503's therapeutic potential in DME lies in its dual inhibition of the ROCK and PKC pathways, both of which are implicated in the pathogenesis of the disease. By targeting multiple disease processes, it offers a broader mechanism of action compared to single-factor therapies like anti-VEGF.[5][8]

Rho Kinase (ROCK) Inhibition

The Rho/ROCK signaling pathway is a critical regulator of cellular processes involved in DME, including cell adhesion, migration, and contraction.[5] In diabetic conditions, upregulation of this pathway contributes to:

-

Increased Vascular Permeability: ROCK activation disrupts endothelial cell junctions, compromising the integrity of the blood-retinal barrier.[9][10]

-

Leukocyte Adhesion: The pathway promotes the expression of adhesion molecules, leading to leukostasis, which contributes to microvascular occlusion and inflammation.[5][10][11]

-

Vasoconstriction: ROCK activation can lead to retinal vessel constriction, potentially exacerbating retinal ischemia.[12]

-

Retinal Fibrosis: The pathway is involved in processes that can lead to fibrotic changes in the retina.[5]

(R)-AR-13503 inhibits these downstream effects by blocking ROCK, thereby helping to preserve the blood-retinal barrier, reduce inflammation, and improve retinal blood flow.

Protein Kinase C (PKC) Inhibition

The PKC family of enzymes is also activated in diabetic conditions and contributes to retinal vascular dysfunction. Specifically, PKC activation is linked to:

-

Increased Vascular Permeability: Similar to ROCK, PKC can lead to the breakdown of the blood-retinal barrier.[1]

-

Angiogenesis: PKC is involved in signaling cascades that promote the formation of new, leaky blood vessels, a hallmark of proliferative diabetic retinopathy.[5]

By inhibiting PKC, (R)-AR-13503 provides an additional mechanism to combat vascular leakage and pathological angiogenesis.[5][8]

Neuroprotective Potential

Beyond its effects on the retinal vasculature, ROCK inhibition has shown promise for neuroprotection in the retina.[13] Preclinical studies suggest that ROCK inhibitors can protect retinal ganglion cells (RGCs) from damage and reduce rod axon retraction during retinal detachment.[14][15][16] This neuroprotective action could be beneficial in chronic diseases like diabetic retinopathy, where neuronal damage occurs alongside vascular pathology.[17]

Quantitative Preclinical Data

Preclinical studies have provided quantitative data on the efficacy of (R)-AR-13503 in models relevant to DME.

Table 1: In Vitro & Ex Vivo Efficacy of (R)-AR-13503

| Assay | Model System | Endpoint | Result | Citation |

| Angiogenesis | Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation | Inhibition of vessel formation | IC₅₀ of 21 nM | [18] |

| Angiogenesis | Ex Vivo Mouse Choroidal Explant Sprouting | Reduction in sprouting area | Dose-dependent reduction | [18] |

| Barrier Function | Primary Porcine Retinal Pigment Epithelium (RPE) Transwells | Transepithelial Resistance (TER) | 200% increase in TER at 400 nM | [18] |

Table 2: Animal Pharmacokinetic Data for (R)-AR-13503 Sustained-Release Implant

| Animal Model | Tissue | Concentration | Duration | Systemic Exposure | Citation |

| Miniature Swine | Retina and RPE/Choroid | >150 ng/g (therapeutic levels) | Maintained for 5-6 months | Negligible in plasma | [5] |

| Miniature Swine | Surrounding Ocular Tissues | <20% of retina/RPE concentration | N/A | N/A | [5] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key preclinical assays used to evaluate (R)-AR-13503.

In Vitro HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.

-

Matrigel Coating: Wells of a multi-well plate (e.g., 96-well) are coated with Matrigel®, a basement membrane extract, and allowed to solidify.

-

Cell Seeding: HUVECs are harvested, resuspended, and seeded onto the Matrigel-coated wells.

-

Treatment: Cells are treated with various concentrations of (R)-AR-13503 or a vehicle control.

-

Incubation: The plate is incubated (typically overnight) to allow for the formation of tube-like networks.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total network area using microscopy and image analysis software. The IC₅₀ is calculated from the dose-response curve.[18]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. The Latest Research Into Novel Therapies for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]

- 3. Regulation of blood-retinal barrier cell-junctions in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema | Semantic Scholar [semanticscholar.org]

- 5. Rho Kinase Inhibitors for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]

- 6. Aerie Pharmaceuticals Initiates First-in-Human Clinical Trial of AR-13503 Sustained Release Intravitreal Implant in Patients with Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema - BioSpace [biospace.com]

- 7. AR 13503 - AdisInsight [adisinsight.springer.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. mdpi.com [mdpi.com]

- 10. Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ROCK as a Therapeutic Target of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. AR-13503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Retinal Neuroprotection: Exploring Novel and Repurposed Therapeutics [frontiersin.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

(R)-AR-13503 in Neovascular Age-Related Macular Degeneration Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by the pathological growth of new blood vessels from the choroid into the retina. Current standard-of-care, anti-VEGF therapies, have revolutionized nAMD treatment, but a significant number of patients show suboptimal response, highlighting the need for novel therapeutic strategies targeting alternative pathways. (R)-AR-13503, the active metabolite of netarsudil, is a potent inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase C (PKC). This dual-pathway inhibition presents a promising approach to address multiple facets of nAMD pathology, including angiogenesis, vascular permeability, and inflammation. This technical guide provides a comprehensive overview of the investigation of (R)-AR-13503 in preclinical models of neovascular AMD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the ROCK and PKC Pathways

(R)-AR-13503 exerts its therapeutic effects by inhibiting the ROCK and PKC signaling cascades, which are implicated in the pathogenesis of nAMD.[1] Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in nAMD, activates both the RhoA/ROCK and PKC pathways in endothelial cells.[2][3][4][5][6]

The activation of RhoA leads to the stimulation of its downstream effectors, ROCK1 and ROCK2.[2][3] ROCK, in turn, phosphorylates and inactivates myosin phosphatase target subunit 1 (MYPT1), leading to an increase in the phosphorylation of myosin light chain (MLC).[7] This results in enhanced actin-myosin contractility, stress fiber formation, and endothelial cell migration and proliferation, all critical steps in angiogenesis.[4][6][7]

Simultaneously, VEGF can activate PKC, which contributes to increased vascular permeability and endothelial cell proliferation.[5] By inhibiting both ROCK and PKC, (R)-AR-13503 can potently suppress these key pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of (R)-AR-13503 in models relevant to neovascular AMD.

Table 1: In Vitro Efficacy of (R)-AR-13503

| Assay | Cell Type | Endpoint | (R)-AR-13503 Concentration | Result | Citation |

| Tube Formation | HUVEC | Inhibition of tube formation | IC50 | 21 nM | [1][8] |

| RPE Permeability | Primary Porcine RPE | Increase in Transepithelial Electrical Resistance (TER) | 400 nM | 200% increase | [8] |

Table 2: Ex Vivo Efficacy of (R)-AR-13503

| Assay | Model | Endpoint | (R)-AR-13503 Treatment | Result | Citation |

| Choroidal Sprouting | Mouse Choroidal Explants | Reduction in sprouting area | Various concentrations | Dose-dependent reduction | [8] |

Table 3: In Vivo Efficacy of (R)-AR-13503

| Assay | Model | Endpoint | (R)-AR-13503 Treatment | Result | Citation |

| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Inhibition of neovascularization | 1.25 mg/kg, i.p., once daily for 5 days | ~55% reduction vs. vehicle | [1] |

| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Inhibition of neovascularization | 1.25 mg/kg (i.p.) + Aflibercept | ~75% reduction vs. vehicle | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Methodology:

-

Plate Coating: 96-well plates are coated with Matrigel® and incubated at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel®-coated wells.

-

Treatment: (R)-AR-13503 is added to the wells at various concentrations. A vehicle control is also included.

-

Incubation: The plate is incubated overnight at 37°C to allow for tube formation.

-

Imaging and Quantification: The formation of capillary-like structures is visualized and captured using a microscope. The total tube length and number of branch points are quantified using image analysis software.[8]

Mouse Choroidal Sprouting Assay

This ex vivo assay provides a more physiologically relevant model of angiogenesis by using intact choroidal tissue.

Methodology:

-

Choroid Isolation: Choroidal punches are isolated from the eyes of C57BL/6J mice.[8]

-

Embedding: The choroidal explants are embedded in Matrigel® in a culture plate.

-

Culture and Treatment: Endothelium growth medium is added to the wells, and the explants are treated with various concentrations of (R)-AR-13503 or a vehicle control.

-

Incubation: The plates are incubated for 5 days to allow for vascular sprouting from the choroidal tissue.

-

Imaging and Quantification: The area of choroidal sprouting is imaged and quantified to assess the anti-angiogenic effect of the compound.[8]

Primary Porcine Retinal Pigment Epithelium (RPE) Permeability Assay

This assay evaluates the effect of (R)-AR-13503 on the barrier function of the RPE, which is compromised in nAMD.

Methodology:

-

Cell Culture: Primary porcine RPE cells are cultured on transwell inserts.[8]

-

Polarization: The cells are cultured for approximately 2 weeks in a polarization-inducing medium to form a confluent monolayer with functional tight junctions.

-

Barrier Function Assessment: The establishment of a high transepithelial electrical resistance (TER), typically around 800 Ohm.cm², confirms the integrity of the RPE barrier.[8]

-

Treatment: The RPE monolayers are then treated with various concentrations of (R)-AR-13503.

-

TER Measurement: TER is measured at specified time points to determine the effect of the compound on RPE barrier function.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is a widely used in vivo model that mimics the neovascularization process in nAMD. While specific data for (R)-AR-13503 in this model is not yet publicly available, the general protocol is as follows:

Methodology:

-

Anesthesia and Pupil Dilation: C57BL/6J mice are anesthetized, and their pupils are dilated.

-

Laser-Induced Injury: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces a wound healing response that includes choroidal neovascularization.

-

Compound Administration: (R)-AR-13503 would be administered, typically via intravitreal injection or systemic delivery.

-

CNV Development: The mice are monitored for a period of 7 to 14 days to allow for the development of CNV.

-

Assessment of Neovascularization: The extent of CNV is assessed using methods such as fluorescein angiography to measure vascular leakage in vivo and analysis of choroidal flat mounts to quantify the volume of the neovascular lesions ex vivo.

Discussion and Future Directions

The preclinical data available to date strongly support the continued investigation of (R)-AR-13503 as a potential therapeutic for neovascular AMD. Its ability to inhibit angiogenesis and enhance the RPE barrier function through the dual inhibition of ROCK and PKC addresses key pathological features of the disease. The significant anti-angiogenic effect observed in the in vivo oxygen-induced retinopathy model further strengthens its therapeutic potential.

Future preclinical studies should focus on generating dose-response data for (R)-AR-13503 in the laser-induced CNV model to provide a more direct assessment of its efficacy in a model that closely mimics human nAMD. Furthermore, exploring the anti-inflammatory and anti-fibrotic effects of (R)-AR-13503 in relevant models would provide a more complete picture of its therapeutic profile. The development of a sustained-release formulation of (R)-AR-13503 for intravitreal delivery is a promising strategy to reduce treatment burden for patients with nAMD. Clinical trials are currently underway to evaluate the safety and efficacy of an AR-13503 sustained-release implant in patients with nAMD and diabetic macular edema.

Conclusion

(R)-AR-13503 is a promising, novel therapeutic candidate for neovascular AMD with a unique dual mechanism of action. The preclinical evidence demonstrates its potent anti-angiogenic and barrier-enhancing properties. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance new treatments for this sight-threatening disease. Continued investigation is warranted to fully elucidate the therapeutic potential of (R)-AR-13503 and its role in the future management of neovascular AMD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhoA/ROCK signaling is essential for multiple aspects of VEGF‐mediated angiogenesis | Semantic Scholar [semanticscholar.org]

- 4. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C-dependent protein kinase D activation modulates ERK signal pathway and endothelial cell proliferation by vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho and ROCK signaling in VEGF-induced microvascular endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RhoA/ROCK Signaling Is Involved in Pathological Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Preclinical Profile of (R)-AR-13503: A Novel Ocular Hypotensive Agent for Glaucoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(R)-AR-13503 is the active metabolite of netarsudil (AR-13324), a potent Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension.[1] As the primary active moiety, (R)-AR-13503 plays a crucial role in the intraocular pressure (IOP)-lowering effects of its parent drug. This technical guide provides a comprehensive overview of the preclinical data available for (R)-AR-13503, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics in relevant animal models. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of glaucoma therapeutics.

Mechanism of Action: Dual Inhibition of Rho Kinase and Protein Kinase C

(R)-AR-13503 exerts its pharmacological effects primarily through the inhibition of Rho-associated protein kinase (ROCK).[1] The Rho kinase signaling pathway is a key regulator of cellular processes involved in aqueous humor outflow, including trabecular meshwork (TM) cell contraction and extracellular matrix deposition.[2][3] By inhibiting ROCK, (R)-AR-13503 induces relaxation of the TM, leading to an increase in aqueous humor outflow through the conventional pathway and a subsequent reduction in IOP.[3][4]

In addition to its potent ROCK inhibitory activity, (R)-AR-13503 is also an inhibitor of Protein Kinase C (PKC). The PKC signaling pathway is implicated in the modulation of aqueous humor outflow facility.[5][6] Inhibition of PKC can lead to changes in the morphology and cytoskeletal organization of TM and Schlemm's canal cells, contributing to increased aqueous outflow.[5]

The dual inhibition of ROCK and PKC by (R)-AR-13503 presents a multi-faceted approach to lowering IOP, targeting key signaling pathways that regulate aqueous humor dynamics.

Signaling Pathways

The following diagram illustrates the central role of the Rho/ROCK signaling pathway in the regulation of trabecular meshwork contractility and its inhibition by (R)-AR-13503.

Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative preclinical data for netarsudil and its active metabolite, (R)-AR-13503.

Table 1: In Vitro Kinase Inhibition and Cellular Activity of Netarsudil

| Target/Assay | Parameter | Value | Species/Cell Line | Reference |

| ROCK1 | Ki | 1 nM | Human (recombinant) | [4] |

| ROCK2 | Ki | 1 nM | Human (recombinant) | [4] |

| Actin Stress Fiber Disruption | IC50 | 79 nM | Porcine TM Cells | [4] |

| Focal Adhesion Disruption | IC50 | 16 nM | Human TM (HTM) Cells | [4] |

Note: (R)-AR-13503 is reported to have approximately 5-fold higher activity against Rho-associated kinases compared to netarsudil.[1]

Table 2: Preclinical Intraocular Pressure (IOP) Reduction with Topical Netarsudil

| Animal Model | Dose | Maximum IOP Reduction (mmHg) | Time to Max Effect | Duration of Effect | Reference |

| Normotensive Dutch Belted Rabbits | 0.005% | 2.5 ± 0.2 | 4-8 hours | > 24 hours | [2] |

| 0.01% | 4.6 ± 0.2 | 4-8 hours | > 24 hours | [2] | |

| 0.02% | 5.0 ± 0.6 | 4-8 hours | > 24 hours | [2] | |

| 0.04% | 8.1 ± 0.7 | 8 hours | > 24 hours | [2] | |

| Normotensive Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 | 4 hours | > 24 hours | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of netarsudil was determined using a commercially available kinase assay kit. The inhibition of ROCK1 and ROCK2 was measured by quantifying the amount of ADP produced during the kinase reaction using a luciferase-based assay.

Cellular Assays in Trabecular Meshwork Cells

-

Actin Stress Fiber Disruption: Primary porcine TM cells were treated with varying concentrations of netarsudil. Following treatment, the cells were fixed, permeabilized, and stained with phalloidin to visualize actin filaments. The disruption of stress fibers was quantified by microscopy.

-

Focal Adhesion Disruption: Transformed human TM (HTM) cells were treated with netarsudil. The cells were then fixed, permeabilized, and stained for vinculin, a marker for focal adhesions. The disruption of focal adhesions was assessed and quantified using immunofluorescence microscopy.[4]

Intraocular Pressure (IOP) Measurement in Animal Models

-

Animals: Normotensive Dutch Belted rabbits and Formosan Rock monkeys were used for these studies.

-

Dosing: Netarsudil ophthalmic solutions were administered once daily to one eye, with the contralateral eye serving as a control.

-

IOP Measurement: IOP was measured using a calibrated tonometer at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).[2]

The following diagram outlines the general experimental workflow for preclinical IOP studies.

References

- 1. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

(R)-AR-13503: Detailed Application Notes and Protocols for In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in-vitro assays to characterize the biological activity of (R)-AR-13503, a potent inhibitor of Rho kinase (ROCK) and protein kinase C (PKC). (R)-AR-13503 is the active metabolite of Netarsudil (AR-13324) and is under investigation for its therapeutic potential in ophthalmic diseases characterized by angiogenesis and compromised vascular permeability.

The following sections detail the methodologies for key in-vitro experiments, including angiogenesis assays and the assessment of retinal pigment epithelium (RPE) barrier function. Quantitative data from representative studies are summarized for easy reference.

Summary of In-Vitro Activity

(R)-AR-13503 has demonstrated significant inhibitory effects on angiogenesis and a protective role in maintaining the barrier function of the RPE. The key quantitative metrics from in-vitro studies are summarized below.

| Assay | Cell Type | Key Parameter | Value | Reference |

| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 21 nM | [1][2] |

| RPE Barrier Function | Primary Porcine RPE Cells | TER Increase | 200% at 400 nM |

Signaling Pathway

(R)-AR-13503 exerts its biological effects primarily through the inhibition of the Rho kinase (ROCK) and Protein Kinase C (PKC) signaling pathways. These pathways are crucial regulators of cellular processes involved in angiogenesis and vascular permeability.

Caption: Inhibition of ROCK and PKC by (R)-AR-13503.

Experimental Protocols

The following are detailed protocols for key in-vitro assays to evaluate the efficacy of (R)-AR-13503.

HUVEC Tube Formation Assay

This assay assesses the ability of (R)-AR-13503 to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Matrigel® Basement Membrane Matrix

-

96-well cell culture plates

-

(R)-AR-13503 stock solution (in DMSO)

-

Calcein AM

-

Inverted fluorescence microscope with imaging software

Protocol:

-

Plate Coating: Thaw Matrigel® on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of (R)-AR-13503 in EGM-2. The final DMSO concentration should be kept below 0.1%.

-

Incubation: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well. Immediately add 100 µL of the (R)-AR-13503 dilutions or vehicle control to the respective wells.

-

Tube Formation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 16-18 hours.

-

Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes.

-

Imaging and Analysis: Visualize the tube network using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using an appropriate image analysis software.

Caption: Workflow for the HUVEC Tube Formation Assay.

Ex-Vivo Choroidal Sprouting Assay

This ex-vivo assay provides a more physiologically relevant model of angiogenesis by using intact choroidal tissue.

Materials:

-

C57BL/6J mice

-

Endothelium Growth Medium

-

Matrigel® Basement Membrane Matrix

-

24-well cell culture plates

-

(R)-AR-13503 stock solution (in DMSO)

-

Inverted microscope with imaging software

Protocol:

-

Choroid Explant Isolation: Euthanize C57BL/6J mice and enucleate the eyes. Under a dissecting microscope, make a circumferential incision posterior to the limbus and remove the anterior segment, lens, and retina.

-

Tissue Preparation: Carefully dissect the RPE-choroid-sclera complex and cut it into 1 mm x 1 mm pieces.

-

Embedding in Matrigel®: Place a 30 µL drop of Matrigel® in the center of each well of a 24-well plate. Embed one choroidal explant into each drop.

-

Gel Solidification: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.

-